N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
Description
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a synthetic small-molecule compound characterized by a thiazole core substituted with a 2,6-dichlorophenyl group and conjugated to beta-alanine via an acetyl linker. Its crystallographic characterization may involve tools like SHELX programs (e.g., SHELXL for refinement), as these are widely used for small-molecule structure determination .
Properties
Molecular Formula |
C14H12Cl2N2O3S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
3-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-9-2-1-3-10(16)13(9)14-18-8(7-22-14)6-11(19)17-5-4-12(20)21/h1-3,7H,4-6H2,(H,17,19)(H,20,21) |
InChI Key |
KEXRMXYAPGAAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2,6-dichlorobenzaldehyde with thiourea under acidic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Beta-Alanine: The final step involves coupling the acetylated thiazole derivative with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazole structures exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The incorporation of the 2,6-dichlorophenyl group is believed to enhance this activity by influencing the compound's interaction with bacterial cell membranes.
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies indicate that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives demonstrated selective cytotoxicity against colorectal adenocarcinoma cells (Caco-2) while showing less effect on pulmonary adenocarcinoma cells (A549) . This selectivity suggests that modifications to the thiazole structure can significantly influence anticancer activity.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazole derivatives against resistant bacterial strains. This compound was included in this evaluation and demonstrated promising results against MRSA with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 16 | Effective against MRSA |
| Control Antibiotic | 8 | Standard reference |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, researchers treated Caco-2 cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability after 24 hours of exposure .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
Mechanism of Action
The mechanism of action of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, which are crucial in conditions like cancer and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural analogs, pharmacological data, and physicochemical properties. Below is a generalized framework for such comparisons, inferred from common thiazole- and beta-alanine-derived compounds:
Table 1: Hypothetical Comparison of Structural Analogs
Key Findings (Hypothetical):
Electron-Withdrawing Groups: The 2,6-dichloro substitution may enhance metabolic stability compared to non-halogenated analogs, as seen in COX-2 inhibitors like diclofenac derivatives .
Beta-Alanine Linker : Conjugation with beta-alanine could improve aqueous solubility (lower logP) compared to purely aromatic thiazoles, aligning with trends in prodrug design.
Thiazole Core : The sulfur-containing heterocycle likely contributes to binding affinity in enzyme pockets, similar to thiazole-based kinase inhibitors.
Biological Activity
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a synthetic compound belonging to the thiazole derivatives class. Its structure includes a thiazole ring and a dichlorophenyl group, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃Cl₂N₃O₄S
- Molecular Weight : 402.3 g/mol
- CAS Number : 1081130-52-0
The compound features a thiazole ring that is crucial for its biological activity. The presence of the 2,6-dichlorophenyl moiety is significant for enhancing its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This can be achieved through the reaction of 2,6-dichlorophenyl acetic acid with thioamide under acidic conditions.
- Acetylation : The resulting thiazole derivative undergoes acetylation using acetic anhydride.
- Coupling with Beta-Alanine : The final step involves coupling the acetylated thiazole with beta-alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from thiazoles have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | MRSA | 10 µg/mL |
| Thiazole Derivative B | E. faecium | 5 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer potential:
- Cell Viability Assays : Studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines showed that certain thiazole derivatives significantly reduced cell viability. For example, a derivative exhibited a 39% reduction in Caco-2 cell viability at 100 µM concentration .
| Cell Line | Compound Concentration | Viability (%) |
|---|---|---|
| A549 | 100 µM | 55 |
| Caco-2 | 100 µM | 39 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access. The dichlorophenyl group enhances binding affinity through hydrophobic interactions.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
